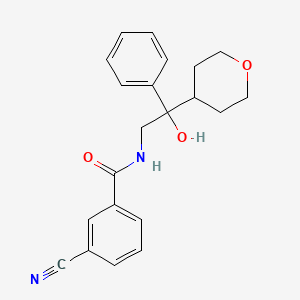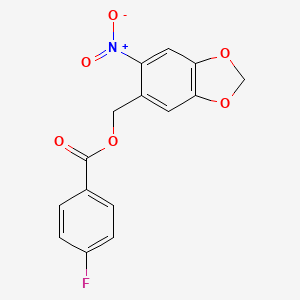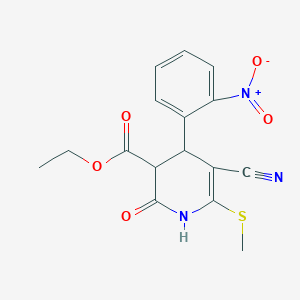
3-cyano-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide, also known as CTEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTEB belongs to the class of benzamide derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
This compound serves as a precursor for the synthesis of various heterocyclic compounds . The cyano and carbonyl functional groups present in the structure are reactive sites that can undergo condensation with bidentate reagents, leading to the formation of diverse heterocyclic frameworks. These are crucial in the development of pharmaceuticals and agrochemicals .
Biological Activity
The structural features of this benzamide derivative make it a candidate for bioactivity screening. Compounds with similar structures have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and antitumor effects. This makes it a valuable scaffold for drug discovery .
Chemotherapeutic Agents
The compound’s potential to form novel heterocyclic moieties, which are often found in chemotherapeutic agents, is significant. Researchers can modify its structure to enhance its interaction with biological targets, potentially leading to the development of new cancer treatments .
Antioxidant Properties
Benzamide derivatives have shown antioxidant activities, which are important in combating oxidative stress-related diseases. The compound could be synthesized and tested for its ability to scavenge free radicals and chelate metals, contributing to the antioxidant defense system .
Antibacterial Applications
The structural analogs of this compound have demonstrated antibacterial properties. By synthesizing and testing similar compounds, researchers can explore its efficacy against various gram-positive and gram-negative bacteria, which is crucial in the era of antibiotic resistance .
Industrial Applications
Due to the versatility of the benzamide scaffold, such compounds find applications in industrial sectors like plastics, rubber, and paper industries. They can be used as intermediates in the synthesis of more complex molecules or as additives to improve material properties .
Agricultural Chemistry
In agriculture, benzamide derivatives can be used to develop new pesticides or herbicides. Their ability to interfere with biological pathways of pests makes them suitable candidates for protecting crops and ensuring food security .
Drug Discovery
The compound’s structure is conducive to modifications that can enhance its interaction with biological targets. This adaptability makes it a valuable starting point in the drug discovery process, where it can be used to create new therapeutic agents for a variety of diseases .
Propiedades
IUPAC Name |
3-cyano-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c22-14-16-5-4-6-17(13-16)20(24)23-15-21(25,18-7-2-1-3-8-18)19-9-11-26-12-10-19/h1-8,13,19,25H,9-12,15H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGJGNJMQJXRGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2=CC=CC(=C2)C#N)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfanylbutanamide](/img/structure/B2363242.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2363243.png)
![5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2363245.png)



![(2Z)-N-acetyl-2-[(2,4-difluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2363250.png)

![Ethyl 5-methyl-4-[(1,3-thiazol-2-ylamino)carbonyl]-3-isoxazolecarboxylate](/img/structure/B2363252.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2363257.png)
![N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2363258.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2363262.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-chloro-2-methoxy-N-methylbenzamide](/img/structure/B2363263.png)
![2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2363265.png)